Pamiparib

Beschreibung

Overview of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are crucial enzymes involved in the detection and repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. mednexus.orgpatsnap.comresearchgate.net DNA damage occurs frequently in cells, and efficient repair is essential for cell survival. wikipedia.org Cancer cells, which often exhibit increased replication rates, are particularly reliant on these repair pathways. wikipedia.org

PARP inhibitors work by preventing PARP enzymes from carrying out their repair functions. patsnap.comwikipedia.org When PARP is inhibited, SSBs accumulate and can lead to the formation of more deleterious double-strand breaks (DSBs) during DNA replication. patsnap.com In normal cells with intact DNA repair mechanisms, such as homologous recombination repair (HRR), these DSBs can be effectively repaired. patsnap.comwikipedia.org However, cancer cells with deficiencies in HRR, often due to mutations in genes like BRCA1 and BRCA2, are unable to efficiently repair these accumulated DSBs, leading to genomic instability and ultimately cell death. patsnap.compatsnap.comwikipedia.org This selective targeting of cancer cells based on their underlying DNA repair defects is known as synthetic lethality. patsnap.compatsnap.com

PARP inhibitors also induce a phenomenon called "PARP trapping." mednexus.orgpatsnap.com This occurs when the inhibitor stabilizes the complex formed between PARP and damaged DNA, preventing the enzyme from detaching. mednexus.orgpatsnap.com These trapped PARP-DNA complexes are highly cytotoxic as they can impede replication forks and transcription processes, further contributing to cell death in HR-deficient cells. patsnap.com

Several PARP inhibitors have been approved for clinical use, including olaparib, niraparib, rucaparib, and talazoparib, while others like pamiparib and veliparib are under evaluation. cancerresearchuk.orgmdpi.com These agents have shown clinical activity as single agents and in combination with other therapies like chemotherapy and immunotherapy. mdpi.comnih.gov

Historical Context and Development Trajectory of this compound

The concept of inhibiting PARP activity dates back to the early 1970s. nih.gov Initial studies demonstrated that certain compounds could inhibit PARP activity by competing with NAD+, a crucial cofactor for the enzyme. nih.govmednexus.org The development of PARP inhibitors as a targeted cancer therapy gained momentum with the understanding of synthetic lethality, particularly in the context of BRCA-mutated cancers. wikipedia.orgnih.gov

This compound (BGB-290) was discovered by scientists at BeiGene. beigene.combeigene.com Preclinical studies demonstrated that this compound is a potent and selective inhibitor of PARP1 and PARP2. researchgate.netacs.org It exhibited strong enzymatic and cellular PARylation inhibition activities, with IC50 values of 1.3 nM and 0.9 nM for PARP1 and PARP2, respectively, and an IC50 of 0.2 nM in a cellular PARylation assay. acs.org Preclinical models also indicated that this compound could effectively trap PARP on damaged DNA and showed significant antitumor activity in various cancer cell types with BRCA1/2 mutations or homologous recombination deficiency (HRD). researchgate.net Furthermore, studies in mice and rats highlighted this compound's ability to cross the blood-brain barrier, with higher drug exposure in the brain compared to some other PARP inhibitors in mice studies. researchgate.net This characteristic suggested potential utility in treating brain metastases or primary brain tumors. researchgate.net

Clinical development of this compound began in Australia in July 2014 and in China in December 2016. beonemedicines.comglobenewswire.com

Current Landscape of this compound Research and Clinical Trials

This compound is currently undergoing extensive global clinical development as both a monotherapy and in combination with other therapeutic agents for a range of solid tumor malignancies. beonemedicines.comglobenewswire.com As of July 2020, over 1,200 patients had been enrolled in this compound clinical trials. beigene.combeigene.com

Research is exploring this compound's potential in various cancer types, including ovarian, breast, prostate, small cell lung cancer, gastric cancer, and glioblastoma multiforme. clinicaltrials.euglobaldata.com The development program includes studies evaluating this compound as a maintenance therapy after chemotherapy, in combination with immunotherapy (such as the anti-PD-1 antibody tislelizumab), with chemotherapy, or with radiotherapy. beigene.combeonemedicines.comglobenewswire.com

A pivotal Phase 2 clinical trial of this compound in Chinese patients with advanced ovarian cancer with germline BRCA mutations who had received at least two prior lines of chemotherapy supported its first approval in China in April 2021. researchgate.netbeigene.comfigshare.compatsnap.com This approval was based on clinical results from the Phase 2 portion of the Phase 1/2 trial (NCT03333915), which enrolled 113 patients. beigene.com

Ongoing clinical trials are investigating different aspects of this compound, including its effectiveness in patients previously treated with other PARP inhibitors and its pharmacokinetic properties. clinicaltrials.eu Studies are also evaluating combinations, such as this compound with surufatinib in platinum-resistant ovarian cancer careacross.com and this compound with temozolomide and/or radiation therapy in glioblastoma. beigene.comcancer.gov A Phase 2 study (NCT05483543) is evaluating this compound as consolidation treatment after concurrent chemoradiotherapy in patients with limited-stage small cell lung cancer. nih.gov A Phase 3 study (NCT03427814) investigated this compound as maintenance therapy in advanced gastric cancer, though recruitment faced challenges. ascopubs.orgnih.gov

The clinical trial landscape for this compound is dynamic, with studies registered on platforms like ClinicalTrials.gov. ontosight.aicancer.gov These studies aim to further define the role of this compound in cancer treatment, particularly in patient populations with specific genetic alterations like BRCA mutations or HRD. ontosight.aiaacrjournals.org

Here is a summary of selected this compound clinical trials mentioned:

| Clinical Trial Identifier | Study Status | Indication(s) | This compound Role |

| NCT03333915 | Phase 1/2 (Completed Phase 2) | Advanced Ovarian, Fallopian Tube, Primary Peritoneal Cancer, Advanced Triple Negative Breast Cancer (China) | Monotherapy |

| NCT03519230 | Phase 3 (China) | Platinum-Sensitive Recurrent Ovarian Cancer | Maintenance vs Placebo |

| NCT03712930 | Phase 2 | Metastatic Castration-Resistant Prostate Cancer (HRD) | Monotherapy |

| NCT03150862 | Phase 1b/2 | First-line or Recurrent/Refractory Glioblastoma | Combination w/ RT and/or TMZ |

| NCT03427814 | Phase 2 (Completed) | Advanced or Inoperable Gastric Cancer | Maintenance vs Placebo |

| NCT03575065 | Phase 2 (China) | Metastatic HER2-negative Breast Cancer (BRCA mutation) | Monotherapy |

| NCT05483543 | Phase 2 | Limited-Stage Small Cell Lung Cancer | Consolidation after cCRT |

| NCT05494580 | Phase 1/2 (Recruiting) | Platinum-resistant Ovarian Cancer (prior PARPi) | Combination w/ Surufatinib |

| NCT05327621 | Phase 2 (Unknown Status) | Metastatic Castration-Resistant Prostate Cancer (HRD or BRCA1/2 mutation) | Monotherapy |

| N/A | Active (NCI-supported) | IDH1/2-Mutant Gliomas (Adolescents/Young Adults) | Combination w/ Temozolomide |

| N/A | Active (NCI-supported) | Previously Treated Recurrent Head and Neck Squamous Cell Carcinoma | Combination w/ Tislelizumab, Chemo, RT |

| N/A | Enrolling by Invitation (NCI) | Advanced Malignancies | Combination w/ Tislelizumab, Other Agents |

| N/A | Active (NCI-supported) | Advanced or Refractory Solid Tumors | Combination w/ Cabozantinib |

Detailed research findings from the pivotal Phase 2 portion of the Phase 1/2 trial (NCT03333915) that led to approval in China showed antitumor activity in patients with germline BRCA1/2-mutated ovarian cancer. In patients with platinum-sensitive ovarian cancer (PSOC), the objective response rate (ORR) was 64.6% (95% CI, 53.3–74.9), with 8 complete responses (CR) and 45 partial responses (PR) among 82 evaluable patients. aacrjournals.org In patients with platinum-resistant ovarian cancer (PROC), the ORR was 31.6% (95% CI, 12.6–56.6), with 6 PRs among 19 evaluable patients. aacrjournals.org These results demonstrated durable responses in both PSOC and PROC cohorts with germline BRCA mutations. aacrjournals.org

Research continues to explore the full potential of this compound, both as a monotherapy and in combination strategies, to address unmet needs in various cancer types, particularly those characterized by deficiencies in DNA repair pathways.

Eigenschaften

IUPAC Name |

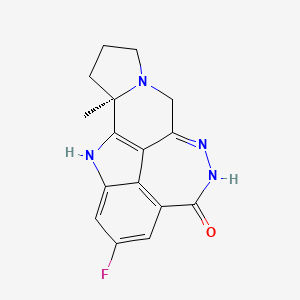

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYZIUJOTUUNY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446261-44-4 | |

| Record name | Pamiparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamiparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAMIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pamiparib

PARP1 and PARP2 Inhibition by Pamiparib

This compound functions as a potent inhibitor of both PARP1 and PARP2 enzymes. patsnap.comnih.govontosight.ai These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. patsnap.com

Binding to Catalytic Domain of PARP Enzymes

This compound achieves its inhibitory effect by binding to the catalytic domain of PARP enzymes. patsnap.compatsnap.com This binding site is similar to that of other PARP inhibitors. acs.org By occupying this domain, this compound competes with NAD+, a molecule essential for PARP activity. frontiersin.org

Prevention of ADP-ribose Unit Transfer and PAR Chain Synthesis

The binding of this compound to the catalytic domain prevents the transfer of ADP-ribose units from NAD+ to target proteins. patsnap.compatsnap.com This process, known as PARylation, is essential for the synthesis of poly (ADP-ribose) (PAR) chains. patsnap.comfrontiersin.orgnih.govsonar.chmdpi.com PAR chains are crucial for recruiting DNA repair proteins and facilitating the assembly of DNA repair complexes at the site of damage. patsnap.comfrontiersin.org By inhibiting PAR chain synthesis, this compound effectively hampers the repair of SSBs. patsnap.com

Preclinical studies have provided data on the inhibitory potency of this compound. This compound displays excellent PARP-1 and PARP-2 inhibition with IC50 values of 1.3 and 0.9 nM, respectively. acs.org In a cellular PARylation assay, this compound inhibited PARP activity with an IC50 of 0.2 nM. acs.org

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 (nM) |

| PARP1 | 1.3 acs.org |

| PARP2 | 0.9 acs.org |

| Cellular PARylation | 0.2 acs.org |

PARP Trapping Mechanism by this compound

Beyond simple enzymatic inhibition, this compound also induces PARP trapping. patsnap.comnih.govpatsnap.comurotoday.comwikipedia.org This phenomenon involves the stabilization of the PARP-DNA complex at sites of DNA damage. patsnap.comurotoday.com

Stabilization of PARP-DNA Complexes at Damage Sites

This compound stabilizes the complex formed between PARP enzymes (primarily PARP1) and damaged DNA. patsnap.comurotoday.comaacrjournals.org While PARP enzymes typically bind to DNA damage sites and then release after facilitating repair, the presence of trapping PARP inhibitors like this compound prevents this release. aacrjournals.org This results in the accumulation of PARP-DNA complexes at the damage sites. patsnap.com this compound has shown strong DNA-trapping activity with an EC50 of 13 nM in in vitro studies. researchgate.net The potency of PARP trapping varies among different PARP inhibitors, and this trapping activity is considered a significant contributor to their cytotoxicity. aacrjournals.orgnih.gov

Table 2: this compound PARP Trapping Activity

| Activity | EC50 (nM) |

| DNA-trapping activity | 13 researchgate.net |

Obstruction of Replication Forks and Transcription Processes

The stabilized PARP-DNA complexes created by this compound trapping are particularly toxic to cells. patsnap.com These trapped complexes act as physical barriers on the DNA, obstructing the progression of replication forks during DNA replication and interfering with transcription processes. patsnap.comurotoday.comnih.govcsic.esscispace.com This obstruction leads to replication stress and can cause replication fork stalling and collapse. wikipedia.orgbiorxiv.org

Induction of DNA Damage and Synthetic Lethality

The inhibition of SSB repair and the trapping of PARP-DNA complexes by this compound lead to the accumulation of DNA damage. patsnap.comwikipedia.org Unrepaired SSBs can be converted into more severe double-strand breaks (DSBs) during DNA replication. patsnap.compatsnap.comtechscience.combeonemedinfo.com

In cells with functional homologous recombination (HR) repair mechanisms, these DSBs can be accurately repaired. patsnap.compatsnap.comtechscience.com However, in cancer cells with deficiencies in HR repair, such as those with mutations in BRCA1 or BRCA2 genes, the ability to repair these DSBs is compromised. patsnap.compatsnap.comtechscience.comjci.org The accumulation of unrepaired DSBs in HR-deficient cells leads to genomic instability and ultimately triggers cell death. patsnap.compatsnap.comtechscience.com

This selective cytotoxicity in HR-deficient cancer cells while sparing normal, HR-proficient cells is known as synthetic lethality. patsnap.compatsnap.comtechscience.com this compound leverages this concept to selectively target and kill cancer cells with defective DNA repair pathways. patsnap.compatsnap.com Preclinical evidence has established potent antitumor activity of this compound in multiple cancer cell types with BRCA1/2 mutations or homologous recombination deficiency (HRD). beigenemedical.comresearchgate.net

Table 3: Key Mechanisms of this compound Action

| Mechanism | Description | Consequence |

| PARP1 and PARP2 Inhibition | This compound binds to the catalytic domain, preventing PARylation and SSB repair. patsnap.compatsnap.com | Accumulation of single-strand DNA breaks. patsnap.com |

| PARP Trapping | Stabilization of PARP-DNA complexes at damage sites. patsnap.comurotoday.com | Obstruction of replication forks and transcription. patsnap.com |

| Induction of DNA Damage | Unrepaired SSBs convert to DSBs, especially during replication. patsnap.compatsnap.com | Accumulation of double-strand breaks in dividing cells. patsnap.compatsnap.com |

| Synthetic Lethality (in HRD) | Inability of HR-deficient cells to repair DSBs due to accumulated damage and trapped PARP complexes. patsnap.compatsnap.comtechscience.com | Selective cytotoxicity and cell death in cancer cells with homologous recombination deficiency. patsnap.compatsnap.comtechscience.comjci.org |

Accumulation of Single-Strand Breaks (SSBs)

PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway wikipedia.orgwikipedia.orgctpharma.com.trdoi.org. When this compound inhibits PARP activity, it effectively hinders the repair of these SSBs wikipedia.orgwikipedia.orgctpharma.com.tr. This leads to an accumulation of unrepaired single-strand breaks in the DNA wikipedia.orgctpharma.com.trfishersci.co.ukdoi.org.

Formation of Double-Strand Breaks (DSBs) During DNA Replication

The accumulation of SSBs due to PARP inhibition by this compound poses a significant challenge to the cell, especially during DNA replication wikipedia.orgctpharma.com.trmims.comfishersci.co.uk. As the replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more severe type of DNA damage known as a double-strand break (DSB) wikipedia.orgctpharma.com.trmims.comfishersci.co.uk. These DSBs are highly cytotoxic and require efficient repair mechanisms to maintain cell viability wikipedia.org.

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cells

The formation of DSBs is particularly detrimental to cancer cells that have defects in the homologous recombination (HR) repair pathway, a major mechanism for repairing DSBs accurately wikipedia.orgfishersci.camims.com. This vulnerability forms the basis of synthetic lethality, a concept where the inhibition of two independent pathways, neither of which is lethal on its own, results in cell death wikipedia.orgmims.com. In the context of this compound, inhibiting PARP in cells with HRD leads to synthetic lethality because the cells are unable to effectively repair the DSBs that arise from unrepaired SSBs during replication wikipedia.orgctpharma.com.trmims.com.

Mutations in the BRCA1 and BRCA2 genes are a well-established cause of homologous recombination deficiency wikipedia.orgctpharma.com.trmims.comfishersci.co.ukciteab.comfishersci.canih.govnih.govguidetoimmunopharmacology.org. BRCA1 and BRCA2 proteins are essential components of the HR repair pathway mims.comfishersci.co.ukresearchgate.net. Cancer cells harboring deleterious mutations in BRCA1 or BRCA2 have a compromised ability to repair DSBs via HR wikipedia.orgmims.comfishersci.co.uk. Consequently, these cells are highly sensitive to PARP inhibitors like this compound, which induce DSBs wikipedia.orgctpharma.com.trmims.com. This compound has demonstrated potent anti-proliferation activities in tumor cell lines with BRCA1/2 mutations wjgnet.cominvivochem.cn. Preclinical evidence supports this compound's potent antitumor activity in multiple cancer cell types with BRCA1/2 mutations nih.govnih.gov.

While BRCA1/2 mutations are a prominent cause of HRD, deficiencies in other genes involved in the HR pathway or related DNA damage response mechanisms can also lead to HRD ctpharma.com.trfishersci.co.uk. This compound's synthetic lethality is not limited to BRCA1/2-mutated cancers and can extend to other tumor types exhibiting HR deficiency ctpharma.com.trwjgnet.cominvivochem.cn. For example, preclinical studies have indicated that this compound is potent in inhibiting cells with PTEN deficiency, which can also cause HR pathway deficiencies invivochem.cn. The concept of "BRCAness" describes tumors with HRR defects phenocopying BRCA1 or BRCA2 loss-of-function mutations, and these tumors may also be sensitive to PARP inhibitors. This compound is being investigated for its efficacy in various cancers beyond those with BRCA1/2 mutations, including those with other HRD ctpharma.com.trfishersci.canih.gov.

Role in BRCA1/2-Mutated Cancer Cells

Modulation of DNA Damage Response Pathways

Detailed research findings on the specific modulation of various DDR pathways by this compound are described within the text above, detailing its impact on SSB repair, DSB formation, and leveraging HRD for synthetic lethality.

Preclinical Investigations of Pamiparib

In Vitro Studies on Pamiparib Efficacy

In vitro studies have focused on evaluating this compound's direct effects on cancer cells, including its ability to induce cytotoxicity, its differential activity in cells with specific genetic deficiencies, and its impact on PARylation activity.

Cytotoxicity in Various Cancer Cell Lines

This compound has demonstrated anti-proliferative activity in a range of tumor cell lines. Studies have shown that this compound potently inhibits the growth of certain cancer cells nih.govresearchgate.net. The half-maximal inhibitory concentration (IC50) values indicate the drug concentration required to inhibit cell growth by 50%. In cellular assays, this compound has been shown to inhibit intracellular PAR formation with an IC50 of 0.24 nM medchemexpress.comacs.orgselleckchem.com.

Differential Sensitivity in HR-Deficient and BRCA-Mutant Cell Lines

A key finding in the preclinical evaluation of this compound is the differential sensitivity observed in cancer cell lines with homologous recombination deficiency (HRD) or mutations in BRCA1/2 genes. This compound demonstrates superb anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency nih.govresearchgate.net. Tumor cell lines with homologous recombination defects are profoundly sensitive to this compound medchemexpress.com. Specifically, cell lines with known HRD, such as MDA-MB-436, HCC1395, UWB1.289 (BRCA1-deficient), and Capan-1 (BRCA2-deficient), were highly sensitive to this compound researchgate.net. In contrast, BRCA wild-type cell lines, such as MDA-MB-231, were resistant researchgate.net. This compound was also found to be approximately 13-fold more potent in inhibiting PTEN deficient cells compared to PTEN sufficient ones researchgate.net. This observed sensitivity aligns with the known mechanism of action for other PARP inhibitors, which exploit the synthetic lethality between PARP inhibition and defects in HR repair pathways researchgate.netacs.org.

Effects on PARylation Activity

This compound functions as a potent inhibitor of PARP enzymes, specifically PARP1 and PARP2. It exhibits excellent selectivity for both PARP1 and PARP2 nih.govresearchgate.net. Biochemical assays have shown IC50 values of 0.83 nM for PARP1 and 0.11 nM for PARP2, indicating potent inhibition of their enzymatic activity selleckchem.com. In cellular assays, this compound inhibits intracellular PAR formation with an IC50 of 0.24 nM medchemexpress.comacs.orgselleckchem.com. This inhibition of PARylation prevents PARP enzymes from synthesizing poly (ADP-ribose) (PAR) chains, which are essential for recruiting DNA repair proteins researchgate.net. Furthermore, this compound has potent PARP trapping activity medchemexpress.comnih.gov. PARP trapping involves the inhibition of PARP's ability to release from DNA damage sites, leading to the accumulation of PARP-DNA complexes, which are highly cytotoxic, particularly in HR-deficient cells researchgate.netaacrjournals.orgfrontiersin.org.

In Vivo Studies on this compound Efficacy

In vivo studies using animal models have been conducted to evaluate the antitumor activity of this compound in a living system, including its efficacy in xenograft models and specific cancer types like glioblastoma and small cell lung cancer.

Antitumor Activity in Xenograft Models

This compound has demonstrated antitumor activity in various xenograft models. In an efficacy study using a BRCA1 mutated MDA-MB-436 breast cancer xenograft model, this compound was found to be 16-fold more potent than olaparib nih.govresearchgate.netx-mol.net. Oral administration of this compound resulted in time-dependent and dose-dependent inhibition of PARylation in MDA-MB-436 xenografts, which correlated well with the tumor drug concentrations selleckchem.com. Studies in mice and rats have also shown strong brain penetration with this compound, with higher drug exposure in the brain compared to other PARP inhibitors researchgate.netresearchgate.net. This brain penetration is particularly relevant for treating brain tumors or metastases nih.gov.

Efficacy in Specific Cancer Models (e.g., Glioblastoma, SCLC)

Preclinical studies have explored this compound's efficacy in specific cancer models, including glioblastoma (GBM) and small cell lung cancer (SCLC). This compound has shown potential for the treatment of brain tumors due to its improved penetration across the blood-brain barrier (BBB) in mice compared to other PARP inhibitors nih.govresearchgate.netx-mol.net. Oral administration at doses as low as 3 mg/kg was sufficient to abrogate PARylation in brain tumor tissues nih.govresearchgate.netx-mol.net.

In SCLC-derived, TMZ-resistant H209 intracranial xenograft models, the combination of this compound with temozolomide (TMZ) overcame TMZ resistance and showed significant tumor inhibitory effects and prolonged life span nih.govresearchgate.netx-mol.netmdpi.com. This suggests a strong anti-tumor synergy with TMZ nih.govresearchgate.netx-mol.net.

In glioblastoma models, this compound suppresses PARP activity in patient-derived xenografts medchemexpress.com. Preclinical studies have revealed that this compound more effectively enhances radiotherapy compared to veliparib in high-grade glioblastoma models, highlighting the combined benefits of radiosensitization and BBB penetration conferred by this compound nih.gov. This compound also showed considerable brain infiltration in C57 mice and demonstrated a significantly greater synergistic effect with TMZ in the majority of SCLC and GBM cell lines tested in vitro frontiersin.org. Studies in IDH1/2 mutated gliomas, which harbor intrinsic homologous recombination defects, showed that the IDH1 mutation conferred enhanced sensitivity to this compound with several-fold decreases in IC50 values oup.com. Combination treatment with this compound and TMZ or radiotherapy also demonstrated synergistic interactions in these cell lines, dependent upon IDH1 mutation status oup.com. Pharmacokinetic analysis in rats harboring intrinsic rat glioma intracranial tumors demonstrated favorable CNS penetration with tumor:plasma ratios greater than 0.20 oup.com.

Table 1: Summary of In Vitro Cytotoxicity and PARP Inhibition Data

| Assay Type | Target/Cell Line | IC50/EC50 Value | Reference |

| Biochemical Assay | PARP1 | 0.83 nM | selleckchem.com |

| Biochemical Assay | PARP2 | 0.11 nM | selleckchem.com |

| Cellular PARylation | Intracellular PAR formation | 0.24 nM | medchemexpress.comacs.orgselleckchem.com |

| Anti-proliferation | MDA-MB-436 (BRCA1-deficient) | Highly Sensitive | researchgate.net |

| Anti-proliferation | UWB1.289 (BRCA1-deficient) | Highly Sensitive | researchgate.net |

| Anti-proliferation | Capan-1 (BRCA2-deficient) | Highly Sensitive | researchgate.net |

| Anti-proliferation | MEF/PTEN -/- (PTEN deficient) | ~13x more potent | researchgate.net |

| Anti-proliferation | MDA-MB-231 (BRCA wild-type) | Resistant | researchgate.net |

| Synergy with TMZ | SCLC and GBM cell lines (majority) | Synergistic | frontiersin.org |

| Synergy with TMZ or RT | IDH1/2 mutated glioma cell lines | Synergistic | oup.com |

Table 2: Summary of Key In Vivo Findings

| Model Type | Key Finding | Comparison (if any) | Reference |

| MDA-MB-436 Breast Cancer Xenograft (BRCA1) | 16-fold more potent antitumor activity | vs Olaparib | nih.govresearchgate.netx-mol.net |

| Mouse Brain | Improved penetration across the blood-brain barrier | vs other PARP inhibitors | nih.govresearchgate.netx-mol.net |

| Mouse Brain Tumor Tissues | Oral administration (3 mg/kg) sufficient to abrogate PARylation | - | nih.govresearchgate.netx-mol.net |

| H209 Intracranial Xenograft (SCLC, TMZ-res) | Combination with TMZ overcomes resistance, shows significant tumor inhibition and prolonged life span | vs TMZ alone | nih.govresearchgate.netx-mol.netmdpi.com |

| High-grade Glioblastoma Models | More effectively enhances radiotherapy | vs Veliparib | nih.gov |

| Intrinsic Rat Glioma Intracranial Tumors | Favorable CNS penetration (tumor:plasma ratios >0.20) with oral administration (3 and 6 mg/kg BID) | - | oup.com |

| Orthotopic PDX Models (GBM) | Enhances TMZ efficacy in a subset of primary GBM, potentially linked to impaired DNA damage response | vs TMZ alone | mayo.edu |

Radiosensitizing Properties of this compound

Preclinical studies have consistently demonstrated the radiosensitizing properties of PARP inhibitors, including this compound nih.govoup.com. This effect enhances the damage induced by ionizing radiation (IR), leading to increased cancer cell death nih.govfrontiersin.org. This compound has been shown to more effectively enhance radiotherapy compared to other PARP inhibitors like Veliparib in certain preclinical models, such as high-grade glioblastoma nih.gov.

The radiosensitizing effects of this compound are primarily attributed to its impact on DNA repair mechanisms nih.govfrontiersin.org. Ionizing radiation causes DNA damage, predominantly in the form of single-strand breaks (SSBs) frontiersin.org. PARP proteins play a crucial role in the repair of these SSBs through the base excision repair (BER) pathway researchgate.netd-nb.infonih.gov.

This compound, by inhibiting PARP activity and trapping PARP1 onto DNA breaks, directly interferes with the repair of SSBs induced by radiation nih.govd-nb.infonih.gov. This inhibition delays the BER process nih.gov. The accumulation of unrepaired SSBs becomes particularly detrimental during DNA replication d-nb.infoacs.org. As replication forks encounter these persistent SSBs, they can stall and ultimately collapse, leading to the formation of more complex and lethal double-strand breaks (DSBs) researchgate.netd-nb.infonih.govacs.org.

In cancer cells with defects in other major DSB repair pathways, such as homologous recombination (HR), the accumulation of these DSBs due to PARP inhibition and replication fork disruption is particularly toxic, leading to genomic instability and cell death frontiersin.orgd-nb.infonih.govacs.org. This mechanism, known as synthetic lethality, is a key principle underlying the use of PARP inhibitors as radiosensitizers, especially in tumors with existing DNA repair deficiencies frontiersin.orgnih.govacs.org.

Beyond directly impacting DNA repair, preclinical studies suggest that PARP inhibitors can enhance radiotherapy-induced ferroptosis and trigger antitumor immune responses nih.govresearchgate.net. Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation researchgate.netfrontiersin.org.

Studies indicate that PARP inhibitors can enhance radiotherapy-induced ferroptosis, contributing to increased cancer cell killing nih.govresearchgate.net. Furthermore, PARP inhibitors have been shown to trigger antitumor immune responses, potentially through the cyclic GMP-AMP synthase (cGAS) signaling pathway nih.govresearchgate.netnih.gov. The cGAS pathway is involved in detecting cytosolic double-stranded DNA, which can accumulate as a result of DNA damage induced by radiotherapy and impaired repair due to PARP inhibition nih.gov. Activation of the cGAS pathway can lead to the induction of interferon responses and the recruitment of immune cells, such as CD8+ T cells, which can contribute to the antitumor effect frontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

Clinical Efficacy and Outcomes of Pamiparib Monotherapy

Pamiparib in Ovarian Cancer

Clinical trials have evaluated the efficacy of this compound monotherapy in patients with advanced ovarian cancer, including fallopian tube or primary peritoneal cancer beonemedicines.comresearchgate.net. These studies have primarily focused on patients with germline BRCA1/2 mutations who have received prior lines of chemotherapy beonemedicines.comnih.govaacrjournals.orgguidetomalariapharmacology.org.

Germline BRCA1/2-Mutated Ovarian Cancer

The efficacy of this compound monotherapy has been particularly notable in patients with advanced ovarian cancer harboring germline BRCA1/2 mutations beonemedicines.comaacrjournals.orgguidetomalariapharmacology.orgonclive.com. These mutations are associated with deficiencies in homologous recombination repair, making these tumors particularly sensitive to PARP inhibition google.comasjo.inmdpi.com.

In patients with platinum-sensitive ovarian cancer (PSOC) and germline BRCA1/2 mutations, this compound monotherapy has demonstrated significant antitumor activity nih.govguidetomalariapharmacology.org. A pivotal Phase 2 study conducted in China enrolled patients with PSOC who had received at least two prior lines of chemotherapy. In this study, this compound showed encouraging response rates in this population beonemedicines.comnih.govaacrjournals.org.

This compound monotherapy has also been investigated in patients with platinum-resistant ovarian cancer (PROC) and germline BRCA1/2 mutations nih.govguidetomalariapharmacology.org. While generally more challenging to treat, studies have shown that this compound can still elicit responses in a subset of these patients beonemedicines.comnih.govaacrjournals.org.

This compound has received conditional approval in China for the treatment of patients with germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer who have been previously treated with at least two lines of chemotherapy uni.lubeonemedicines.comresearchgate.netonclive.comgoogle.com. This approval was based on clinical results demonstrating clinically meaningful and durable responses in this patient population beigene.combeonemedicines.com.

Platinum-Resistant Ovarian Cancer

Objective Response Rates (ORR) and Duration of Response (DoR)

Clinical trials have reported objective response rates (ORR) and duration of response (DoR) for this compound monotherapy in patients with germline BRCA1/2-mutated ovarian cancer beonemedicines.comguidetomalariapharmacology.org.

In a Phase 2 study of Chinese patients with germline BRCA1/2-mutated advanced ovarian cancer previously treated with at least two lines of chemotherapy, the ORR by independent review committee (IRC) was 64.6% (95% CI, 53.3–74.9) in patients with PSOC (n=82 evaluable for efficacy), with 8 complete responses (CR) and 45 partial responses (PR) nih.govaacrjournals.org. The ORR was 31.6% (95% CI, 12.6–56.6) in patients with PROC (n=19 evaluable for efficacy), with 6 PRs nih.govaacrjournals.org. The median DoR was 13.8 months (95% CI: 10.97, 20.73) for PSOC patients and 11.1 months (95% CI: 4.21, 16.59) for PROC patients in one analysis beonemedicines.com. Another analysis of the same study reported a median DoR of 14.5 months (95% CI, 11.1-NE) for the PSOC cohort and 11.1 months (95% CI, 4.21-NE) for the PROC cohort beigenemedical.com.

| Patient Cohort | Evaluable Patients (n) | Objective Response Rate (ORR) (95% CI) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) (95% CI) |

| PSOC (gBRCAmut) | 82 | 64.6% (53.3–74.9) | 8 | 45 | 13.8 months (10.97, 20.73) beonemedicines.com or 14.5 months (11.1-NE) beigenemedical.com |

| PROC (gBRCAmut) | 19 | 31.6% (12.6–56.6) | 0 | 6 | 11.1 months (4.21, 16.59) beonemedicines.com or 11.1 months (4.21-NE) beigenemedical.com |

Progression-Free Survival (PFS) and Overall Survival (OS)

| Patient Cohort | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) (95% CI) |

| PSOC (gBRCAmut) | 15.2 months (10.35-NE) beigenemedical.com | Not yet mature beigenemedical.com |

| PROC (gBRCAmut) | 6.2 months (4.11-NE) beigenemedical.com | 13.6 months (7.13-NE) beigenemedical.com |

This compound in Breast Cancer

Clinical studies have evaluated this compound in patients with HER2-negative breast cancer, focusing on those with germline BRCA1/2 mutations and triple-negative breast cancer (TNBC) with BRCA1/2 mutations and/or HRD nih.govbeonemedicines.com.

HER2-Negative Breast Cancer with Germline BRCA1/2 Mutation

A phase II multicenter study in China (NCT03575065) assessed this compound in patients with locally advanced or metastatic HER2-negative breast cancer with deleterious or suspected deleterious germline BRCA1/2 mutations researchgate.netnih.gov. The study included cohorts for hormone receptor-positive (HR+)/HER2-negative and triple-negative breast cancer researchgate.netnih.gov.

In the HR+/HER2-negative cohort (n=26), the objective response rate (ORR) as assessed by an independent review committee (IRC) was 61.9% (95% CI: 38.4–81.9). beonemedicines.comresearchgate.netnih.gov The median duration of response (DoR) was 7.5 months (95% CI: 5.6–14.8). researchgate.netnih.gov

Triple-Negative Breast Cancer (TNBC) with BRCA1/2 Mutations and/or HRD

In the same phase II study (NCT03575065), the TNBC cohort (n=62) with germline BRCA1/2 mutations showed an ORR of 38.2% (95% CI: 25.4–52.3) by IRC assessment. beonemedicines.comresearchgate.netnih.gov The median DoR in this cohort was 7.0 months (95% CI: 3.9–not estimable). researchgate.netnih.gov

These results suggest that this compound monotherapy demonstrates clinical activity in HER2-negative breast cancer with germline BRCA1/2 mutations, including both HR+/HER2-negative and TNBC subtypes. beonemedicines.comresearchgate.netnih.gov

Table 1: this compound Monotherapy Efficacy in HER2-Negative Breast Cancer with Germline BRCA1/2 Mutation (Phase II Study NCT03575065)

| Cohort | N | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) (95% CI) |

| HR+/HER2-negative | 26 | 61.9% (38.4–81.9) | 7.5 months (5.6–14.8) |

| TNBC | 62 | 38.2% (25.4–52.3) | 7.0 months (3.9–NE) |

NE = Not Estimable

This compound in Prostate Cancer

This compound is also being investigated in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with HRD or BRCA defects guidetomalariapharmacology.orgbeonemedinfo.comasco.org.

Metastatic Castration-Resistant Prostate Cancer (mCRPC) with HRD or BRCA Defects

An ongoing open-label, single-arm, global multicenter phase II study (NCT03712930) is evaluating the efficacy of this compound monotherapy in patients with mCRPC who have a circulating tumor cell (CTC) HRD phenotype or deleterious germline/somatic mutations in BRCA1/2. beonemedinfo.comasco.org Patients enrolled in this study must have progressed on or after at least one androgen receptor-targeted therapy and received at least one taxane-based therapy. asco.org

The co-primary endpoints of this study are radiographic ORR (in patients with measurable disease) and confirmed PSA response rate. asco.org Secondary endpoints include radiographic progression-free survival (rPFS), ORR, time to PSA response/progression, duration of PSA response, and time to symptomatic skeletal event. asco.org Data from this ongoing trial are anticipated to provide further insights into the efficacy of this compound in this specific mCRPC population.

This compound in Small Cell Lung Cancer (SCLC)

The potential of PARP inhibitors, including this compound, in SCLC is being explored due to the high genomic instability and replication stress characteristic of this cancer type nih.govnih.gov.

Consolidation Therapy After Concurrent Chemoradiotherapy in Limited-Stage SCLC

A single-arm, open-label phase II trial (NCT05483543) is being conducted to evaluate this compound as consolidation treatment in patients with limited-stage SCLC (LS-SCLC) who have not progressed following definitive platinum-based concurrent chemoradiotherapy (cCRT). nih.govnih.govveeva.comresearchgate.net

Table 2: Ongoing Phase II Study of this compound Monotherapy in LS-SCLC (NCT05483543)

| Study Design | Patient Population | Primary Endpoint | Key Secondary Endpoints |

| Single-arm, Phase II | LS-SCLC patients unprogressed after platinum-based cCRT | 1-year PFS rate by investigator | PFS, ORR, DoR, OS, Time to distant metastasis |

Impact on Brain Metastases Risk

This compound has shown promising characteristics regarding its potential impact on brain metastases. Preclinical studies have demonstrated its strong ability to penetrate the blood-brain barrier (BBB) nih.govresearchgate.netnih.gov. This brain penetration is considered a unique potential for the treatment of brain tumors and may help reduce the risk of brain metastases nih.govresearchgate.net. Historical data in limited-stage small cell lung cancer (LS-SCLC) patients who undergo concurrent chemoradiotherapy (cCRT) report brain recurrence rates ranging from 20% to 29%. This compound, with its confirmed strong BBB permeability, has the potential to reduce the risk of brain metastases in such patients when used as consolidation therapy following cCRT nih.gov.

This compound in Gastric Cancer

Gastric cancer is a significant global health challenge, being the fifth most common cancer and the third leading cause of cancer deaths worldwide beigenemedical.comasco.orgasco.org. A subset of gastric cancers exhibits platinum sensitivity and genomic instability characteristic of homologous recombination deficiency (HRD), which may increase sensitivity to PARP inhibitors ascopubs.orgasco.orgnih.gov. This compound has been investigated as a potential treatment for advanced gastric cancer, particularly as maintenance therapy after initial chemotherapy beigene.combeigenemedical.comasco.orgascopubs.orgasco.orgnih.govnih.govlarvol.com.

Maintenance Therapy After Platinum-Based Chemotherapy

Results from a Phase 2 study (PARALLEL-303, NCT03427814) investigating this compound as maintenance therapy in patients with inoperable locally advanced or metastatic gastric cancer who responded to platinum-based first-line chemotherapy have been reported ascopubs.orgnih.govnih.govlarvol.com. In this study, 136 patients were randomized to receive either this compound or placebo nih.govnih.gov.

Progression-Free Survival and Overall Survival Analysis

In the Phase 2 PARALLEL-303 study, the median PFS was numerically longer in the this compound arm compared to the placebo arm, although this difference did not reach statistical significance (3.7 months vs. 2.1 months; Hazard Ratio 0.8; p = 0.1428) ascopubs.orgnih.govnih.govlarvol.com. The median OS was 10.2 months in the this compound arm and 12.0 months in the placebo arm nih.govnih.govlarvol.com. Other efficacy endpoints in the evaluable analysis set showed an objective response rate (ORR) of 7.7% in the this compound arm versus 6.3% in the placebo arm. The rate of stable disease was 46.2% with this compound and 37.5% with placebo nih.gov.

Here is a summary of the efficacy results from the Phase 2 PARALLEL-303 study:

| Endpoint | This compound Arm (n=71) | Placebo Arm (n=65) | Hazard Ratio (95% CI) | p-value |

| Median PFS (months) | 3.7 (1.9, 5.3) | 2.1 (1.9, 3.8) | 0.8 (0.5, 1.2) | 0.1428 |

| Median OS (months) | 10.2 (8.7, 16.3) | 12.0 (8.2, NE) | - | - |

| ORR (%) | 7.7 (1.6, 20.9) | 6.3 (0.8, 20.8) | - | - |

| Stable Disease Rate (%) | 46.2 | 37.5 | - | - |

*NE: Not Estimable

This compound in Glioblastoma (GBM)

Glioblastoma is an aggressive primary brain tumor with a poor prognosis researchgate.netnih.gov. The standard of care typically involves surgery, followed by radiotherapy with concomitant and adjuvant temozolomide (TMZ) researchgate.netnih.gov. There is a significant need for new effective treatments for glioblastoma nih.gov. This compound's ability to cross the blood-brain barrier has made it a subject of investigation for glioblastoma treatment biospace.combeigene.comresearchgate.netnih.govivybraintumorcenter.orgnih.gov.

Pharmacokinetic and Pharmacodynamic Studies in GBM

Phase 0 and Phase 1/2 clinical trials have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in patients with newly diagnosed and recurrent glioblastoma biospace.comivybraintumorcenter.orgnih.govoup.comlarvol.comresearchgate.netcancer.govaacrjournals.org. A Phase 0 'trigger' trial assessed this compound in combination with radiation therapy biospace.comoup.comlarvol.comresearchgate.netaacrjournals.org. In this study, newly diagnosed and recurrent GBM patients received this compound prior to planned tumor resection oup.comresearchgate.netaacrjournals.org. Tumor tissue, cerebrospinal fluid (CSF), and plasma samples were collected to measure drug concentrations oup.comresearchgate.net.

The results demonstrated that this compound reached pharmacologically relevant concentrations in non-enhancing GBM tissue biospace.comoup.comresearchgate.netaacrjournals.org. In Arms A (newly diagnosed) and B (recurrent GBM) of the Phase 0 study, the mean unbound concentrations of this compound in the Gd-non-enhancing tumor region were 171.5 nM and 102.9 nM, respectively oup.comresearchgate.net. All patients in the this compound arms in one study exceeded the PK threshold defined as unbound drug > 5-fold biochemical IC50 in non-enhancing tumor, which determined eligibility for a therapeutic expansion phase with radiotherapy oup.comresearchgate.netaacrjournals.org. This compound also suppressed the induction of PAR levels ex vivo post-radiation, indicating its pharmacodynamic activity oup.comresearchgate.netaacrjournals.org.

Potential for Brain Tumor Treatment

This compound's brain penetration and its ability to enhance the effects of radiation and chemotherapy agents like TMZ in preclinical models suggest a unique potential for the treatment of brain tumors, including glioblastoma beigene.comnih.govresearchgate.netnih.govnih.gov. Preclinical studies have shown that this compound more effectively enhances radiotherapy compared to other PARP inhibitors in high-grade glioblastoma models nih.gov. The combination of this compound with TMZ has also shown significant tumor inhibitory effects and prolonged lifespan in TMZ-resistant intracranial xenograft models researchgate.net.

Preliminary clinical data from studies evaluating this compound in combination with radiation therapy and/or temozolomide in glioblastoma patients have shown signs of antitumor activity beigene.comnih.gov. While response data were still maturing in some initial reports, these findings support the continued investigation of this compound combinations for glioblastoma beigene.com.

Pamiparib in Combination Therapies

Combination with DNA-Damaging Agents

PARP inhibitors like pamiparib are hypothesized to potentiate the cytotoxicity of DNA-alkylating agents and ionizing radiation by preventing the repair of the DNA lesions they induce patsnap.com.

This compound with Temozolomide (TMZ)

Temozolomide (TMZ) is an oral alkylating agent commonly used in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma wikipedia.orgmims.com. Its cytotoxic effect is primarily due to the alkylation of DNA, leading to DNA double-strand breaks and apoptosis mims.com.

Preclinical studies have demonstrated strong anti-tumor synergy between this compound and TMZ in both in vitro and in vivo models, including those resistant to TMZ nih.govresearchgate.netresearchgate.net. This compound's ability to penetrate the blood-brain barrier in preclinical models suggests its potential utility in treating brain tumors nih.govresearchgate.netoup.com. Studies in IDH1/2 mutated gliomas, which exhibit intrinsic HR defects, have shown that this compound acts synergistically with TMZ and radiation therapy, potentially allowing for lower doses of these DNA-damaging agents oup.comaacrjournals.org. In an SCLC-derived, TMZ-resistant H209 intracranial xenograft model, the combination of this compound with TMZ overcame resistance, showing significant tumor inhibitory effects and prolonged life span nih.govresearchgate.netresearchgate.net.

| Model | TMZ Sensitivity | This compound + TMZ Effect | Reference |

| H209 SCLC xenograft model (TMZ-sensitive) | Effective | Significantly prevented resistance, sustained sensitivity | researchgate.net |

| H209-TR SCLC xenograft model (TMZ-resistant) | No effect | Efficacious for two treatment cycles | researchgate.net |

| IDH1/2 mutated gliomas | Enhanced sensitivity | Synergistic interaction with TMZ and RT | oup.comaacrjournals.org |

The combination of this compound with TMZ is being evaluated in clinical trials for various solid tumors and glioma beigene.combeigene.comcancer.govfishersci.caciteab.comcancernetwork.comwikipedia.orgcancer.gov. A Phase 1b trial (NCT03150810) assessed this compound in combination with TMZ in adult patients with locally advanced or metastatic solid tumors beigene.combeigene.comnih.gov. Preliminary results from this study showed modest antitumor activity across a variety of indications, regardless of BRCA mutation status beigene.comnih.gov. The maximum tolerated dose of TMZ in combination with a fixed dose of this compound was determined nih.gov.

For glioma, a Phase 1b/2 study (NCT03150862) is evaluating this compound in combination with radiation therapy and/or TMZ in patients with newly diagnosed or recurrent/refractory glioblastoma beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com. Preliminary results from this trial have shown signs of antitumor activity of this compound in combination with radiation therapy in newly diagnosed glioblastoma, and in combination with low-dose TMZ in recurrent/refractory glioblastoma, including in patients who had previously progressed on TMZ nih.govbeonemedicines.com.

| Trial Identifier | Patient Population | Combination Therapy | Status / Findings (Preliminary) | Reference |

| NCT03150810 | Locally advanced or metastatic solid tumors | This compound + TMZ | Phase 1b; Modest antitumor activity observed; Maximum tolerated dose of TMZ determined in combination with this compound. beigene.comnih.gov | beigene.comnih.gov |

| NCT03150862 | Newly diagnosed or recurrent/refractory glioblastoma | This compound + RT and/or TMZ | Phase 1b/2; Signs of antitumor activity with this compound + RT in newly diagnosed GBM and this compound + low-dose TMZ in R/R GBM, including post-TMZ progression. nih.govbeonemedicines.com | beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com |

| NCT03914742 | Newly diagnosed or recurrent IDH1/2-mutant gliomas | This compound + TMZ | Phase 1; Clinical efficacy yet to be demonstrated. nih.gov | nih.gov |

| NCT03749187 | Newly diagnosed or recurrent IDH1/2-mutant gliomas | This compound + TMZ | Phase 1; Clinical efficacy yet to be demonstrated. nih.gov | nih.gov |

Preclinical Synergy in Brain Tumor Models

This compound with Radiation Therapy

Radiation therapy induces DNA damage, and PARP inhibitors can enhance its effects by inhibiting DNA repair patsnap.com. Preclinical studies have shown synergistic interactions between this compound and radiation therapy in IDH1/2 mutated gliomas oup.comaacrjournals.org. A Phase 1b/2 trial (NCT03150862) is investigating the combination of this compound with radiation therapy, with or without TMZ, in patients with glioblastoma beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com. Preliminary data from this study have indicated signs of antitumor activity for the combination of this compound with radiation therapy in newly diagnosed glioblastoma nih.govbeonemedicines.com. Additionally, a Phase 1 trial is evaluating this compound in combination with concurrent chemotherapy (fluorouracil and hydroxyurea) and radiation therapy for recurrent head and neck squamous cell carcinoma cancer.govcancer.govuchicagomedicine.orgclinicaltrial.be.

Combination with Immune Checkpoint Inhibitors (ICIs)

The rationale for combining PARP inhibitors with ICIs stems from the potential of PARP inhibition to increase genomic instability and the subsequent release of tumor-associated antigens, which may enhance the anti-tumor immune response and improve the efficacy of ICI therapy ascopost.commdpi.com.

This compound with Tislelizumab (Anti-PD-1 Antibody)

Tislelizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint inhibitor researchgate.netnih.gov. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), tislelizumab aims to restore T-cell function and promote immune-mediated anti-tumor activity nih.gov.

The combination of this compound with tislelizumab has been evaluated in a multicenter, open-label, Phase 1a/b trial (NCT02660034) in patients with advanced solid tumors beigene.comresearchgate.netcancernetwork.comascopost.commdpi.com. Preliminary results from this study showed a variable level of anti-tumor activity across different solid tumor types, with the highest objective response rate (ORR) observed in triple-negative breast cancer researchgate.net. The combination was reported to be associated with a manageable safety profile researchgate.net. The study authors suggested that the combination exploits the potential accumulation of DNA damage from PARP inhibition, which might increase immune cell infiltration into the tumor microenvironment, thereby enhancing cancer cell killing cancernetwork.com. Responses were observed in patients regardless of their BRCA mutation status ascopost.com.

| Trial Identifier | Patient Population | Combination Therapy | Key Findings (Preliminary) | Reference |

| NCT02660034 | Advanced solid tumors | This compound + Tislelizumab | Phase 1a/b; Variable anti-tumor activity observed across tumor types, highest ORR in TNBC; Manageable safety profile; Responses seen regardless of BRCA status. researchgate.netcancernetwork.comascopost.com | beigene.comresearchgate.netcancernetwork.comascopost.commdpi.com |

Further clinical trials are ongoing to investigate the combination of this compound and tislelizumab in various advanced malignancies cancer.govclinicaltrials.eu.

Antitumor Activity in Advanced Solid Tumors

In a Phase I trial involving patients with advanced solid tumors, the combination of this compound and tislelizumab, an anti-PD-1 antibody, demonstrated antitumor activity. ascopost.comoncology-central.comresearchgate.net The study included patients with various advanced malignancies, including ovarian, breast, prostate, gastric, bladder, pancreatic, and small cell lung cancers. ascopost.com Ten out of 49 patients (20%) treated in the dose-escalation phase achieved an objective response, including two complete responses and eight partial responses. oncology-central.com The clinical benefit rate, encompassing complete responses, partial responses, and durable stable disease for at least 24 weeks, was 39%. ascopost.com Responses were observed in patients regardless of their BRCA mutation status. ascopost.com

A Phase 1b study evaluating this compound in combination with low-dose temozolomide in patients with locally advanced or metastatic solid tumors also showed preliminary antitumor activity across various indications, irrespective of known BRCA mutation status. beigene.comnih.gov

Efficacy in Triple-Negative Breast Cancer with BRCA1/2 Mutations and/or HRD

This compound has shown promising efficacy in patients with locally advanced or metastatic HER2-negative breast cancer with deleterious or suspected deleterious germline BRCA1/2 mutations. ascopubs.orgnih.gov In a Phase II study in China, the objective response rate (ORR) by independent review committee was evaluated in cohorts including triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+)/HER2- breast cancer. ascopubs.orgnih.gov

In the TNBC cohort of this study, the confirmed ORR was 38.2% (95% CI: 25.4–52.3). ascopubs.orgnih.gov The median duration of response (DoR) was 7.0 months (95% CI: 3.9–not estimable). nih.gov

While PARP inhibitors generally show significant improvement in ORR and progression-free survival (PFS) in advanced or metastatic TNBC, subgroup analysis suggests that patients with BRCA mutations may have a higher objective response compared to those without BRCA mutations. frontiersin.orgresearchgate.net However, a significant difference in ORR was not observed between homologous recombination deficiency (HRD) positive and non-HRD subgroups in a pooled analysis of PARP inhibitors in TNBC. frontiersin.orgresearchgate.net

| Cohort | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) (95% CI) |

|---|---|---|

| TNBC | 38.2% (25.4–52.3) | 7.0 months (3.9–NE) |

Data is based on a Phase II study (NCT03575065) in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA1/2 mutations. ascopubs.orgnih.gov

Combination with Concurrent Chemotherapy and Radiation Therapy in Head and Neck Squamous Cell Carcinoma (HNSCC)

A Phase I trial is investigating the combination of tislelizumab and this compound with concurrent chemotherapy and radiation therapy in patients with previously treated recurrent head and neck squamous cell carcinoma. uchicagomedicine.orgcancer.govclinicaltrial.be The study aims to evaluate the safety, tolerability, and maximum tolerated dose of this combination. uchicagomedicine.orgcancer.gov The chemotherapy regimen in this trial includes 5-FU and hydroxyurea, administered concurrently with radiation therapy. uchicagomedicine.org The rationale is that combining this compound with radiosensitizing chemotherapy and radiation therapy may enhance the killing of tumor cells compared to chemotherapy and radiation therapy alone. cancer.gov

Combination with Hormonal Therapies

Combination strategies involving this compound and hormonal therapies are also being explored, particularly in hormone-sensitive cancers. nih.gov

This compound with Tamoxifen in Ovarian Cancer with Biochemical Recurrence

A Phase II single-arm prospective clinical trial (NCT05669768) is evaluating the efficacy and toxicity of this compound combined with tamoxifen in epithelial ovarian cancer patients who experience biochemical recurrence during first-line PARP inhibitor maintenance therapy. researchgate.netcareacross.comascopubs.orgdrugbank.com Biochemical recurrence is defined as an increase in CA-125 levels without imaging evidence of tumor recurrence. ascopubs.orgresearchgate.net Tamoxifen, an anti-estrogenic drug, is considered an effective option for patients with biochemical recurrence. ascopubs.orgresearchgate.net This study aims to explore the potential of combining this compound with tamoxifen in this specific patient population, particularly in the context of a "PARP inhibitor after PARP inhibitor" strategy. ascopubs.orgresearchgate.net The primary outcome of this study is the CA-125 response rate. ascopubs.org

Rationale for Combination Strategies

The rationale behind combining this compound with other therapies stems from its mechanism of action as a PARP inhibitor and the intricate nature of DNA damage response (DDR) pathways in cancer cells. nih.govresearchgate.net

Overcoming DNA Damage Response Pathways

Cancer cells often rely on specific DNA repair pathways to survive the accumulation of DNA damage. nih.gov PARP proteins play a crucial role in the repair of single-strand DNA breaks. nih.govbeigenemedical.com Inhibition of PARP by agents like this compound leads to the accumulation of single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. beigenemedical.com In cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the ability to repair these double-strand breaks is compromised, leading to synthetic lethality when PARP is inhibited. nih.govmdpi.com

However, resistance to PARP inhibitors can develop through various mechanisms, including the restoration of HR function or the activation of alternative DDR pathways. nih.gov Combining this compound with agents that target these alternative pathways or further induce DNA damage can potentially overcome resistance and enhance anti-tumor efficacy. nih.govresearchgate.net For example, combining PARP inhibitors with DNA-damaging agents like chemotherapy can lead to synergistic effects by preventing the repair of chemotherapy-induced DNA lesions. researchgate.net Additionally, PARP inhibition can modulate the tumor immune microenvironment, providing a rationale for combination with immunotherapy. researchgate.netfrontiersin.org

Enhancing Antitumor Immune Responses

Preclinical and clinical investigations have explored the ability of this compound to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapy combinations.

Research indicates that PARP inhibitors can enhance radiotherapy-induced ferroptosis and trigger antitumor immune responses through the cGAS signaling pathway nih.gov. The use of PARP inhibitor treatment leads to unresolved DNA lesions and the production of cytosolic dsDNA fragments, which can activate the DNA sensing cGAS-STING pathway, boosting the production of type I interferon and inducing antitumor immunity independently of DNA repair deficiency mdpi.com.

Studies have shown that this compound can upregulate programmed death-ligand 1 (PD-L1) expression on the surface of pancreatic cancer cells in vitro and in vivo, partly via the JAK2/STAT3 pathway researchgate.netfrontiersin.orgnih.gov. While upregulation of PD-L1 could potentially lead to suppression of T-cell-mediated immune responses, preclinical studies suggest that adding a PD-(L)1 inhibitor can re-sensitize cells treated with PARP inhibitors to T-cell cytotoxicity, restoring reduced antitumor immunity and enhancing antitumor activity nih.gov.

In a study involving a mouse pancreatic cancer model, co-administration of this compound with PD-L1 blockers significantly improved therapeutic efficacy in vivo compared to monotherapy researchgate.netfrontiersin.orgnih.gov. This combination therapy resulted in an altered tumor immune microenvironment with a significant increase in the infiltration of CD8⁺ T cells researchgate.netfrontiersin.orgnih.gov. Flow cytometry analysis confirmed that the combination treatment significantly altered the tumor immune microenvironment, leading to a notable upregulation in the proportion of CD8⁺ T cells nih.gov. RNA sequencing analysis revealed that combination therapy significantly altered the expression of genes related to inflammation and the immune system, with a significant number of differentially expressed genes enriched in categories such as "inflammatory response," "innate immune response," "neutrophil accumulation," and "response to IFN-β response" soton.ac.uk.

A phase 1a/b study evaluating this compound in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors, including ovarian cancer, showed promising antitumor activity and clinical benefit mdpi.comcancernetwork.com. The combination was generally well tolerated mdpi.comcancernetwork.com. The rationale for combining this compound with tislelizumab is based on the potential for accumulated DNA damage from PARP inhibition to increase immune cell infiltration into the tumor microenvironment, thereby enhancing cancer cell killing cancernetwork.com.

Preliminary clinical data from a Phase 1 trial of this compound in combination with low-dose temozolomide in patients with locally advanced or metastatic solid tumors also demonstrated antitumor activity across various indications, regardless of known BRCA mutation status beigene.com.

Data Table: Effects of this compound Combination Therapy on Immune Microenvironment in Pancreatic Cancer Model

| Treatment Group | Change in CD8⁺ T cell infiltration | Change in Immune Score |

| This compound Monotherapy | Not specified/varied results researchgate.netfrontiersin.org | Reduced soton.ac.uk |

| PD-L1 Blocker Monotherapy | Not specified/varied results researchgate.netfrontiersin.org | Not specified |

| This compound + PD-L1 Blocker Combination | Significant Increase researchgate.netfrontiersin.orgnih.gov | Altered/Increased nih.govsoton.ac.uk |

Note: Data extracted from preclinical studies in pancreatic cancer models.

Mechanisms of Resistance to Pamiparib and Strategies to Overcome Them

Homologous Recombination (HR) Restoration

Restoration of HR repair function is a significant mechanism of resistance to PARP inhibitors jci.orgmdpi.comnih.gov. This allows cancer cells to effectively repair the double-strand breaks induced by PARP inhibition, thus overcoming the synthetic lethality.

BRCA1/2 Reversion Mutations

One of the most common mechanisms for HR restoration is the occurrence of secondary "revertant" mutations in BRCA1 or BRCA2 genes jci.orgmdpi.comwikipedia.org. These mutations can restore the open reading frame of the gene, leading to the expression of a functional, or nearly functional, BRCA protein jci.orgmdpi.com. This restored protein function enables the cell to regain HR activity, conferring resistance to PARP inhibitors jci.orgmdpi.comwikipedia.org. Studies have shown that BRCA-related reversion mutations can be observed after tumor progression in patients undergoing PARP inhibitor treatment nih.gov. For example, up to 46% of platinum-resistant BRCA-mutated high-grade serous ovarian cancer cases exhibit tumor-specific secondary mutations that restore the open reading frame of either BRCA1 or BRCA2 mdpi.com.

Alterations in PARP1

Alterations in the PARP1 protein itself can also contribute to resistance researchgate.netoaepublish.com. Mutations in the PARP1 gene can affect its ability to bind to DNA damage sites, leading to reduced PARP trapping activity, which is a key mechanism of PARP inhibitor cytotoxicity jci.orgmdpi.comfrontiersin.org. A common mutation in PARP-1 (R591C) has been observed in PARP inhibitor-resistant tumor samples and is linked to diminished PARP1 trapping activity mdpi.com.

Replication Fork Protection Mechanisms

Stabilization of replication forks is another mechanism that can lead to resistance to PARP inhibitors researchgate.netwikipedia.orgmdpi.com. In BRCA-deficient cells, stalled replication forks are prone to degradation by nucleases, leading to genomic instability and cell death mdpi.commdpi.com. Mechanisms that prevent this degradation and stabilize the replication forks can reduce the lethal DNA damage induced by PARP inhibitors, thereby conferring resistance mdpi.comfrontiersin.orgmdpi.com. For instance, the downregulation of EZH2 and PTIP in BRCA2- and BRCA1-deficient cells, respectively, can reduce the recruitment of nucleases and result in fork protection mdpi.com.

Drug Efflux Mechanisms

Increased drug efflux, which reduces the intracellular concentration of the PARP inhibitor, is another mechanism of resistance researchgate.netwikipedia.org.

Role of P-glycoprotein (P-gp/ABCB1) in Drug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can pump various drugs out of cancer cells, leading to multidrug resistance aacrjournals.orgbeigenemedical.comecancer.org. Overexpression of P-gp has been observed in some recurrent ovarian cancers and is considered a potential cause of PARP inhibitor resistance frontiersin.orgaacrjournals.org. Studies have shown a correlation between ABCB1 expression and resistance to certain PARP inhibitors like olaparib and rucaparib in ovarian cancer cell lines mdpi.comresearchgate.net.

Pamiparib as a Non-P-gp Substrate and its Implications for Overcoming Resistance

Notably, unlike some other PARP inhibitors, this compound is not a substrate of P-glycoprotein (P-gp) or BCRP (breast cancer resistance protein) mdpi.combeigenemedical.comresearchgate.netfrontiersin.orgaacrjournals.orgacs.org. This characteristic is significant because it suggests that this compound's efficacy may not be compromised by P-gp-mediated drug efflux, a common mechanism of resistance encountered with other agents aacrjournals.orgbeigenemedical.comresearchgate.netaacrjournals.org. Preclinical studies have demonstrated that this compound's intracellular concentration is not affected by P-gp overexpression, in contrast to olaparib aacrjournals.orgbeigenemedical.com. This suggests that this compound has the potential to overcome ABCB1-mediated drug resistance in tumors, potentially offering additional clinical benefits to patients with high P-gp expressing tumors aacrjournals.orgbeigenemedical.com. The fact that this compound is not a P-gp substrate may also contribute to its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors mdpi.comfrontiersin.orgmdpi.com.

Other Emerging Resistance Pathways

While restoration of homologous recombination (HR) function is a primary mechanism of resistance to PARP inhibitors, including this compound, other pathways and alterations can also contribute to reduced sensitivity. These emerging resistance mechanisms are being actively investigated.

One such mechanism involves the upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1) and BCRP. Overexpression of these transporters can reduce the intracellular concentration of PARP inhibitors, thereby decreasing their effectiveness mdpi.comfrontiersin.orgfrontiersin.org. Notably, preclinical evidence suggests that this compound is not a substrate of P-glycoprotein or BCRP, which may offer an advantage in overcoming this specific resistance mechanism compared to some other PARP inhibitors frontiersin.orgaacrjournals.orgnih.govresearchgate.net.

Alterations in PARP1 itself can also lead to resistance. Mutations in the PARP1 gene can affect the protein's ability to bind to DNA damage sites, reducing PARP trapping and subsequent PARP inhibitor binding frontiersin.org. High expression of proto-oncogene c-Met has also been shown to mediate PARP1 phosphorylation, increasing its enzyme activity and reducing this compound binding, contributing to drug resistance frontiersin.org.

Dysregulation of molecular signaling pathways represents another category of resistance mechanisms. For instance, upregulation of the PI3K/AKT pathway has been observed following PARP inhibitor use, promoting cell growth and proliferation and contributing to resistance mdpi.com. The ATM/ATR pathway, a key DNA damage response checkpoint, can also be upregulated, leading to HR restoration and resistance mdpi.com.

Furthermore, PARP inhibitors can upregulate PD-L1 expression on tumor cells through various mechanisms, including the JAK2/STAT3 signaling pathway or activation of the cGAS-STING pathway researchgate.netresearchgate.net. This increased PD-L1 expression can suppress T-cell-mediated immune responses, representing a potential mechanism of resistance to PARP inhibitors researchgate.netresearchgate.net.

Other mechanisms include the loss of function of Poly(ADP-ribose) glycohydrolase (PARG), which reverses the action of PARP enzymes, and the stabilization of replication forks, which can reduce the dependency on HR for DNA repair frontiersin.orgmdpi.com. DNA Polymerase θ (POLQ), involved in microhomology-mediated end joining (MMEJ), has also been identified as a potential driver of resistance mdpi.com.

Strategies to Overcome Resistance in this compound Therapy

Overcoming resistance to this compound and other PARP inhibitors is a critical area of research aimed at extending treatment benefits for patients. Strategies focus on combination therapies and the identification of predictive biomarkers.

Combination Therapies to Circumvent Resistance Mechanisms

Combination therapies are being actively explored to enhance the efficacy of this compound and overcome resistance. These strategies often involve combining this compound with agents that target complementary DNA repair pathways, cell cycle checkpoints, or the tumor microenvironment mdpi.comoaepublish.comnih.govtandfonline.com.

One promising approach is the combination of PARP inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-(L)1 antibodies researchgate.netnih.govmdpi.com. The rationale is based on the observation that HR-deficient cancers often have a high tumor mutational burden, leading to increased neoantigen presentation and activation of antitumor immune responses mdpi.com. Additionally, while PARP inhibitors can upregulate PD-L1, combining them with ICIs may restore T-cell-mediated cytotoxicity and enhance antitumor activity researchgate.netresearchgate.net. Preclinical studies suggest that adding a PD-(L)1 inhibitor can re-sensitize cells treated with PARP inhibitors to T-cell cytotoxicity researchgate.net.

Inhibitors of other DNA damage response pathways are also being investigated in combination with PARP inhibitors. Targeting the ATR-CHK1 pathway, which is involved in replication fork stability, is a rational approach, particularly in cases where resistance is associated with increased replication fork stability mdpi.commdpi.com. Preclinical studies have shown synergistic effects of PARP inhibitor and ATR inhibitor combinations mdpi.com. Inhibitors of WEE1, a cell cycle regulator, are also being explored, as they can cause cells to enter mitosis with unrepaired DNA damage, potentially overcoming resistance mdpi.comoaepublish.com.

Combining PARP inhibitors with anti-angiogenic agents has shown effectiveness in some PARP inhibitor-resistant patients. The possible mechanism is that anti-angiogenic drugs can inhibit the expression of BRCA1/2 and RAD51 genes by transcriptional inhibition and inducing hypoxia frontiersin.org.

Other combination strategies in development include combining PARP inhibitors with chemotherapy, other targeted agents (such as CDK12, CDK1, and PI3K inhibitors), and epigenetic drugs like histone deacetylase inhibitors mdpi.comoaepublish.comnih.gov. Clinical trials are ongoing to evaluate the efficacy of these combinations mdpi.comoaepublish.comnih.gov. For instance, a phase 1b/2 trial (NCT05494580) is evaluating this compound in combination with surufatinib in patients with platinum-resistant ovarian cancer who have progressed on prior PARP inhibitor treatment onclive.com. Another study is evaluating this compound in combination with temozolomide in patients with advanced solid tumors nih.govnih.gov.

Identification of Predictive Biomarkers for Response and Resistance

Identifying biomarkers that can predict response or resistance to this compound is crucial for patient selection and optimizing treatment strategies frontiersin.orgnih.gov. These biomarkers can help determine which patients are most likely to benefit from this compound monotherapy and which may require alternative approaches or combination therapies from the outset.

While BRCA1/2 mutations and homologous recombination deficiency (HRD) are established predictors of sensitivity to PARP inhibitors, including this compound, resistance can still occur in patients with these alterations frontiersin.orgnih.gov. Therefore, identifying biomarkers for both intrinsic (failure to respond initially) and acquired (relapse after initial response) resistance is essential frontiersin.org.

Genomic alterations, such as reversion mutations in BRCA1, BRCA2, or other HR pathway genes like RAD51C and RAD51D, are significant mechanisms of acquired resistance and can serve as biomarkers frontiersin.orgnih.gov. Detecting these mutations through secondary genetic testing in PARP inhibitor-resistant patients can guide subsequent treatment decisions frontiersin.org.

Beyond genomic mutations, other potential biomarkers are being investigated. Overexpression of drug efflux pumps like ABCB1 can indicate potential resistance frontiersin.orgfrontiersin.org. Alterations in the expression or function of PARP1 itself, including point mutations or phosphorylation status mediated by pathways like c-Met, may also serve as predictive markers frontiersin.orgnih.gov.